molecular formula C18H13FO2 B14341562 Benz(a)anthracene-7,12-dione, 6-fluoro-1,2,3,4-tetrahydro- CAS No. 104761-58-2

Benz(a)anthracene-7,12-dione, 6-fluoro-1,2,3,4-tetrahydro-

Cat. No.: B14341562
CAS No.: 104761-58-2
M. Wt: 280.3 g/mol
InChI Key: GUZXPBWUCOZMCH-UHFFFAOYSA-N
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Description

Benz(a)anthracene-7,12-dione, 6-fluoro-1,2,3,4-tetrahydro- is a complex organic compound with significant interest in various scientific fields. This compound is a derivative of benzanthracene, which is known for its polycyclic aromatic hydrocarbon structure. The addition of a fluoro group and the tetrahydro modification make this compound unique and potentially useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benz(a)anthracene-7,12-dione, 6-fluoro-1,2,3,4-tetrahydro- typically involves multiple steps. The starting material is often benzanthracene, which undergoes a series of reactions including fluorination and hydrogenation. The reaction conditions usually require specific catalysts and solvents to ensure the desired modifications are achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and precise control of reaction conditions. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Benz(a)anthracene-7,12-dione, 6-fluoro-1,2,3,4-tetrahydro- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: The fluoro group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield fully hydrogenated derivatives.

Scientific Research Applications

Benz(a)anthracene-7,12-dione, 6-fluoro-1,2,3,4-tetrahydro- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer activity.

    Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Benz(a)anthracene-7,12-dione, 6-fluoro-1,2,3,4-tetrahydro- involves its interaction with specific molecular targets. The fluoro group and the polycyclic structure allow it to interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benz(a)anthracene-7,12-dione: Lacks the fluoro group and tetrahydro modification.

    6-Fluoro-benz(a)anthracene: Lacks the dione and tetrahydro modification.

    1,2,3,4-Tetrahydro-benz(a)anthracene: Lacks the fluoro group and dione modification.

Uniqueness

Benz(a)anthracene-7,12-dione, 6-fluoro-1,2,3,4-tetrahydro- is unique due to the combination of the fluoro group, dione, and tetrahydro modifications

Biological Activity

Benz(a)anthracene-7,12-dione, specifically the 6-fluoro-1,2,3,4-tetrahydro derivative, is a polycyclic aromatic hydrocarbon (PAH) that exhibits significant biological activity, particularly in terms of its carcinogenic potential and metabolic activation. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C₁₈H₁₀O₂
Molecular Weight: 258.27 g/mol
CAS Registry Number: 2498-66-0
IUPAC Name: Benz(a)anthracene-7,12-dione

The compound features a fused ring structure typical of PAHs, which contributes to its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

Benz(a)anthracene-7,12-dione is primarily known for its tumor-initiating activity . Research indicates that its derivatives can induce mutations and promote carcinogenesis through various metabolic pathways.

Metabolic Activation

  • Enzymatic Conversion:
    • The compound undergoes bioalkylation and biooxidation reactions in the presence of S-adenosyl-L-methionine (SAM), which is crucial for its activation in biological systems. This enzymatic process has been shown to yield more potent carcinogenic metabolites from less active precursors .
  • Reactive Oxygen Species (ROS) Formation:
    • The metabolism of PAHs like Benz(a)anthracene-7,12-dione leads to the formation of ROS, which can cause oxidative damage to DNA. This oxidative stress is a significant contributor to the mutagenic potential of the compound .

Carcinogenicity

Studies have demonstrated that derivatives of Benz(a)anthracene exhibit varying degrees of tumor initiation in animal models. For instance:

  • Tumor Initiation in Mice:
    • In experiments with SENCAR mice, the derivative 1,2,3,4-tetrahydro-7,12-dimethylbenz[a]anthracene showed substantial tumor-initiating activity compared to its parent compound DMBA (7,12-dimethylbenz[a]anthracene). Doses as low as 10 nmol per mouse resulted in an average of 1.6 papillomas .

Mutagenicity

The mutagenic potential of Benz(a)anthracene derivatives has been assessed using various cell lines:

  • Chinese Hamster V79 Cells:
    • In studies assessing mutations induced by 1,2,3,4-H4-DMBA (a derivative), it was found to be approximately one-tenth as active as DMBA in inducing mutations under specific conditions involving metabolic activation by feeder cells .

Case Studies and Research Findings

StudyFindings
Tumor Initiation Study Doses of 10 nmol and 100 nmol of 1,2,3,4-H4-DMBA resulted in 1.6 and 9.5 papillomas per mouse respectively .
Mutagenicity Assessment In the absence of metabolic activation, 1,2,3,4-H4-DMBA was not mutagenic; however, it induced mutations in a dose-dependent manner when metabolically activated .
Bioalkylation Reactions The study showed that bioalkylation reactions were dependent on enzymatic processes involving SAM .

Q & A

Basic Research Questions

Q. What are the key structural features of 6-fluoro-1,2,3,4-tetrahydrobenz(a)anthracene-7,12-dione, and how do they influence its reactivity and biological activity?

  • The compound contains a partially hydrogenated A-ring (tetrahydro configuration), a fluorine substituent at position 6, and a dione moiety at positions 7 and 12. The fluorine atom’s electron-withdrawing properties alter electron density in the aromatic system, potentially affecting metabolic activation pathways. The tetrahydro configuration reduces aromaticity in the A-ring, which may influence DNA adduct formation compared to fully aromatic polycyclic aromatic hydrocarbons (PAHs) like DMBA . The dione group introduces redox activity, enabling participation in oxidative stress pathways .

Q. What synthetic methodologies are commonly employed to prepare fluorinated tetrahydrobenz(a)anthracene derivatives?

  • Fluorinated derivatives are typically synthesized via electrophilic substitution (e.g., using F₂ or fluorinating agents like Selectfluor) on pre-formed tetrahydrobenz(a)anthracene precursors. The tetrahydro ring is stabilized by catalytic hydrogenation of fully aromatic precursors under controlled pressure and temperature. Purification often involves column chromatography with non-polar solvents (e.g., hexane/ethyl acetate) to isolate regioisomers, confirmed by TLC and NMR .

Q. How can researchers quantify this compound in environmental or biological matrices?

  • Gas chromatography coupled with mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with fluorescence detection are preferred. For environmental samples, solid-phase extraction (SPE) using C18 cartridges is recommended. Internal standards like deuterated PAHs (e.g., anthracene-d10) improve accuracy. Metabolites such as hydroxylated or quinone derivatives require derivatization (e.g., silylation) for GC analysis .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Use Class I Type B biological safety hoods for synthesis or handling. Wear nitrile gloves (tested for permeability) and Tyvek® suits to prevent dermal absorption. Airborne concentrations must be monitored using NIOSH Method 5506, with exposure limits maintained below 0.1 mg/m³. Emergency measures include immediate decontamination with soap/water (skin contact) or saline irrigation (eye exposure) .

Advanced Research Questions

Q. How does the 6-fluoro substituent modulate metabolic activation pathways compared to non-fluorinated analogs?

  • Fluorine at position 6 hinders epoxidation at the adjacent 5,6-position, redirecting metabolism to the 8,9- or 10,11-positions. This alters the formation of diol-epoxide intermediates, which are critical for DNA adduction. In vivo studies in SENCAR mice show that 6-fluoro-THDMBA exhibits higher tumorigenic potency than its parent compound, suggesting alternative activation mechanisms (e.g., radical formation via dione redox cycling) .

Q. What experimental approaches resolve contradictions in environmental persistence data for this compound?

  • Discrepancies in photodegradation rates (e.g., half-life in soil ranging from 2–28 days) arise from soil texture and climate variables. Fine-textured Regosol soils enhance adsorption, reducing bioavailability, while elevated UV intensity accelerates quinone formation. Combine soil microcosm experiments with LC-MS/MS metabolite profiling to distinguish abiotic vs. microbial degradation pathways .

Q. How do computational models predict the compound’s interaction with DNA or cellular receptors?

  • Density functional theory (DFT) calculations reveal that fluorine’s electronegativity increases the compound’s dipole moment, enhancing intercalation into DNA’s minor groove. Molecular docking simulations with aryl hydrocarbon receptor (AhR) models show weaker binding than benzo[a]pyrene due to reduced planarity from the tetrahydro ring. Validate predictions using EMSA (electrophoretic mobility shift assays) for AhR activation .

Q. What analytical challenges arise when detecting this compound in complex matrices like urban air particulate matter?

  • Co-elution with structurally similar o-PAHs (e.g., benz[a]anthracene-7,12-dione isomers) complicates GC-MS analysis. Use in-situ derivatization with BSTFA to enhance volatility and selectivity. For ambient air samples, employ thermal desorption coupled with TOF-MS to differentiate isomers based on exact mass (m/z 258.26 ± 0.02) .

Q. How does the compound’s redox-active dione moiety contribute to oxidative stress in cellular models?

  • The 7,12-dione group undergoes single-electron reduction via NADPH cytochrome P450 reductase, generating semiquinone radicals that redox-cycle with molecular oxygen. This produces superoxide anions, measured via lucigenin chemiluminescence in HepG2 cells. Pretreatment with antioxidants like N-acetylcysteine (NAC) mitigates ROS generation, confirming the dione’s role in oxidative DNA damage .

Q. Methodological Tables

Table 1. Key Analytical Parameters for Environmental Detection

MethodLOD (ng/mL)Recovery (%)MatrixReference
GC-MS (SIM)0.585–92Soil
HPLC-FLD1.278–88Air Particulate
SPE-LC-MS/MS0.390–95Biological Fluid

Table 2. Comparative Carcinogenicity in SENCAR Mice

CompoundTumor Incidence (Papillomas/Mouse)Metabolic Activation PathwayReference
6-Fluoro-THDMBA9.5 (100 nmol dose)Radical-mediated DNA adducts
DMBA (Parent)10.2 (100 nmol dose)Diol-epoxide formation
5-Fluoro-THDMBA0.1 (100 nmol dose)Inactive

Properties

CAS No.

104761-58-2

Molecular Formula

C18H13FO2

Molecular Weight

280.3 g/mol

IUPAC Name

6-fluoro-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-dione

InChI

InChI=1S/C18H13FO2/c19-14-9-10-5-1-2-6-11(10)15-16(14)18(21)13-8-4-3-7-12(13)17(15)20/h3-4,7-9H,1-2,5-6H2

InChI Key

GUZXPBWUCOZMCH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C3C(=C(C=C2C1)F)C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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